molecular formula C12H24N2O5 B012526 N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane CAS No. 104514-11-6

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane

Cat. No.: B012526
CAS No.: 104514-11-6
M. Wt: 276.33 g/mol
InChI Key: YXAMQIUFHUYYJA-UHFFFAOYSA-N
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Description

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane is a complex organic compound with a unique structure that includes an aminoacetyl group and a macrocyclic ether ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane typically involves the reaction of aminoacetyl chloride with 1-aza-4,7,10-13-tetraoxacyclopentadecane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminoacetyl group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclododecane
  • N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclohexadecane

Uniqueness

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane is unique due to its specific ring size and the presence of the aminoacetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O5/c13-11-12(15)14-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAMQIUFHUYYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146523
Record name N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104514-11-6
Record name N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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